![molecular formula C10H8FN3O B8607422 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone](/img/structure/B8607422.png)
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone
Overview
Description
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones. The reaction mechanism includes the formation of a carbinolamine intermediate, followed by the elimination of a water molecule and intramolecular cyclization to form the desired product . The reaction is often carried out in methanol and can be catalyzed by acids to increase the reactivity of the reactants .
Chemical Reactions Analysis
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, antibacterial, and antifungal activities.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity . This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Comparison with Similar Compounds
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal properties.
1,2,3-Triazole: Widely used in click chemistry for the synthesis of various compounds.
1,2,4-Triazoloquinazoline: Studied for its anticancer activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C10H8FN3O |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
1-[5-fluoro-2-(triazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8FN3O/c1-7(15)9-6-8(11)2-3-10(9)14-12-4-5-13-14/h2-6H,1H3 |
InChI Key |
ZOFNXTQEFNKSGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2N=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
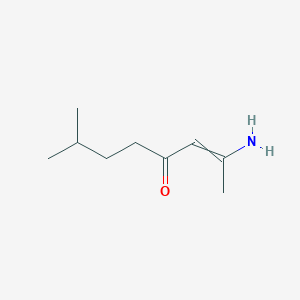
![4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)benzoic acid](/img/structure/B8607344.png)
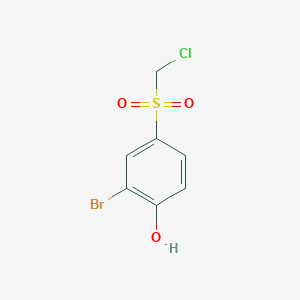
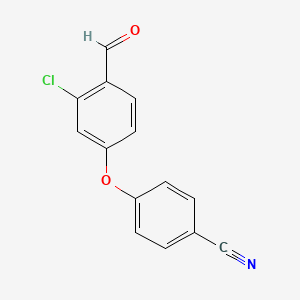
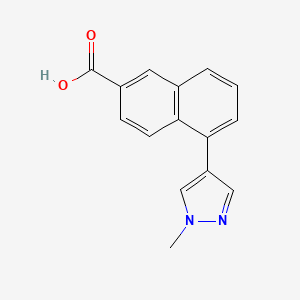
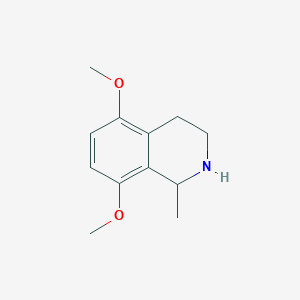
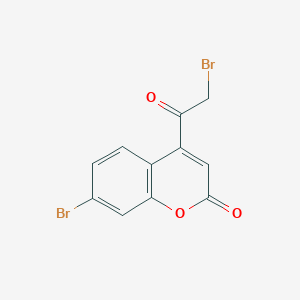
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B8607400.png)
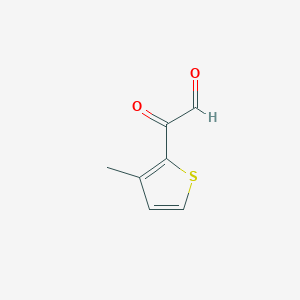
![3-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B8607415.png)
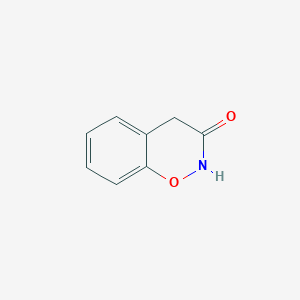
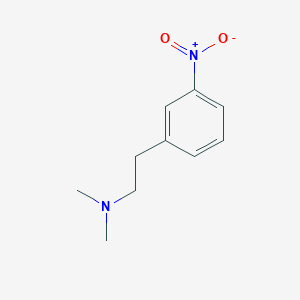
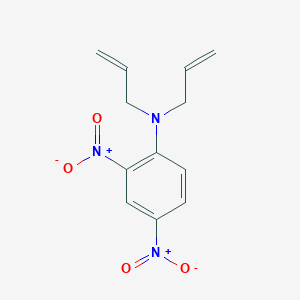
![Ethyl 3-amino-4-[(trans-4-hydroxycyclohexyl)amino]benzoate](/img/structure/B8607457.png)
